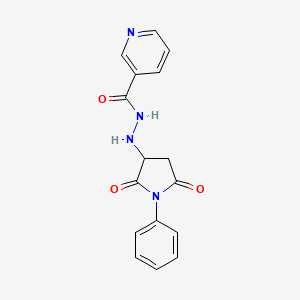

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide

Description

Properties

Molecular Formula |

C16H14N4O3 |

|---|---|

Molecular Weight |

310.31 g/mol |

IUPAC Name |

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide |

InChI |

InChI=1S/C16H14N4O3/c21-14-9-13(16(23)20(14)12-6-2-1-3-7-12)18-19-15(22)11-5-4-8-17-10-11/h1-8,10,13,18H,9H2,(H,19,22) |

InChI Key |

ATCMNCYWZKFBKD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC(=O)C3=CN=CC=C3 |

solubility |

>46.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Vilsmeier–Haack Formylation of Pyridine Derivatives

The pyridine-3-carbaldehyde precursor is synthesized via Vilsmeier–Haack formylation, leveraging POCl₃ and DMF. This method is preferred for regioselectivity and scalability:

Procedure :

Oxidation to Pyridine-3-carboxylic Acid

The aldehyde intermediate is oxidized to pyridine-3-carboxylic acid using KMnO₄ in acidic or basic conditions. Alternatively, catalytic oxidation with TEMPO/NaClO₂ affords the acid in >85% yield.

Hydrazide Formation via Activated Esters

Pyridine-3-carboxylic acid is converted to its N-hydroxysuccinimide (NHS) ester for reaction with hydrazine:

-

React pyridine-3-carboxylic acid (1.0 equiv) with NHS (1.1 equiv) and DCC (1.2 equiv) in THF.

-

Stir for 12 hours at 25°C, filter to remove dicyclohexylurea, and concentrate.

-

Treat the NHS ester with anhydrous hydrazine in ethanol to yield pyridine-3-carbohydrazide (yield: 90–95%).

Coupling of Pyrrolidin-2,5-dione and Pyridine-3-carbohydrazide

Amide Bond Formation Using Carbodiimide Coupling

The final step involves conjugating the 3-amino group of 1-phenylpyrrolidin-2,5-dione with pyridine-3-carbohydrazide:

-

Dissolve 3-amino-1-phenylpyrrolidin-2,5-dione (1.0 equiv) and pyridine-3-carbohydrazide (1.1 equiv) in DMF.

-

Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) to activate the carboxylate.

-

Stir at 25°C for 24 hours, then purify via recrystallization (ethanol/water) or chromatography.

Critical Parameters :

-

Solvent choice : DMF or dichloromethane ensures solubility of both components.

-

Catalyst : HOBt suppresses racemization and improves yield (typical yield: 75–80%).

Alternative Pathways and Emerging Strategies

One-Pot Multicomponent Assembly

Preliminary studies suggest that integrating DA cyclopropane ring-opening with in situ hydrazide coupling could streamline synthesis. For example, reacting γ-amino esters directly with pyridine-3-carbohydrazide under Mitsunobu conditions may bypass intermediate isolation steps.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide typically involves the reaction of pyridine derivatives with hydrazine or hydrazides under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are utilized to confirm the structure and purity of the synthesized compound .

Biological Applications

1. Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated promising results, suggesting its potential use as an antibacterial agent .

2. Anticancer Properties:

The compound has also been investigated for its anticancer activities. Preliminary studies indicate that it may inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure of the compound allows it to interact with cellular targets, making it a candidate for further exploration in cancer therapeutics .

3. Anti-inflammatory Effects:

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. This activity could be beneficial in developing treatments for inflammatory diseases, although more research is needed to elucidate the underlying mechanisms .

Material Science Applications

Beyond biological applications, this compound's unique properties make it suitable for various material science applications. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor development. For instance, studies have indicated that derivatives of this compound can serve as ligands in coordination chemistry, enhancing the efficiency of catalytic processes .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. focused on synthesizing a series of pyridine derivatives, including this compound. The antimicrobial activity was assessed using disc diffusion methods against various pathogens, revealing that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another notable study, researchers evaluated the anticancer potential of this compound against human cancer cell lines. The findings indicated a dose-dependent decrease in cell viability, suggesting that the compound could induce apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Core Heterocycle Modifications

- Chromeno-Pyridine Analogs: 2,5-Dioxo-1,5-dihydro-2H-chromeno[2,3-b]pyridine-3-carbohydrazide (): Replaces the pyrrolidinone with a chromeno-pyridine system, enhancing aromaticity and conjugation. This structural variation impacts electronic properties and biological activity .

Substituent Variations

- Benzothiazole Derivatives (): N'-(2-Chlorobenzylidene)-2-[(6-methylbenzothiazol-2-yl)amino]pyridine-3-carbohydrazide (5b): Introduces a benzothiazole-amino group, altering steric bulk and hydrogen-bonding capacity. Melting point (168–169°C) and yield (49%) differ significantly from simpler analogs . N'-(4-Chlorobenzylidene) Analogs (5c): Substitution at the para position reduces steric hindrance compared to ortho-substituted derivatives, affecting solubility and reactivity .

Coordination-Relevant Hydrazones

- Exists in the keto-amine form, critical for metal chelation . N'-(1-(2-Thienyl)ethylidene) Analogs: Thiophene substitution modifies electronic properties (e.g., charge distribution) compared to furan derivatives .

Physicochemical Properties

The low logP (~0.06) of the analog suggests moderate hydrophilicity, contrasting with benzothiazole derivatives (higher logP likely due to aromatic substituents) .

Antimycobacterial Activity

Antifungal Potential

Coordination Chemistry

- Nicotinoylhydrazones: Demonstrated metal-chelation capabilities (e.g., Cu(II), Fe(III)) via keto-amine tautomerism, relevant for catalytic or therapeutic applications .

Biological Activity

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14N4O3

- Molecular Weight : 298.31 g/mol

- CAS Number : 5144092

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Several studies have reported its cytotoxic effects on different cancer cell lines.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains.

- Anti-inflammatory Effects : It may modulate inflammatory pathways.

Anticancer Activity

The anticancer potential of this compound was evaluated through in vitro studies on multiple cancer cell lines. The findings suggest significant cytotoxicity:

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of apoptosis through the activation of caspases.

- Inhibition of cell proliferation via interference with cell cycle regulation.

- Modulation of signaling pathways associated with tumor growth.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens:

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 20 |

The compound's effectiveness against these bacteria suggests its potential as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Cytotoxicity Study : A study conducted on the HeLa and A549 cell lines revealed that this compound significantly inhibited cell growth, with an IC50 value lower than many standard chemotherapeutics.

- Antimicrobial Efficacy : In a recent investigation, the compound was tested against a panel of bacterial strains, showing promising results comparable to established antibiotics.

Q & A

Basic: What are the standard synthetic routes for preparing N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between pyridine-3-carbohydrazide and a carbonyl-containing precursor (e.g., 2,5-dioxo-1-phenylpyrrolidin-3-carbaldehyde). Key steps include:

- Reagent Selection : Use ethanol or methanol as solvents with catalytic acetic acid to protonate the carbonyl group, enhancing electrophilicity .

- Reaction Conditions : Reflux for 4–12 hours, monitored by TLC for completion. Cooling the mixture post-reflux promotes crystallization .

- Yield Optimization : Adjusting stoichiometry (equimolar ratios) and ionic strength (e.g., adding salts) can improve yields to >90% .

Basic: What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic peaks for the hydrazide (-NH-NH₂) and pyrrolidinone (C=O) groups .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-N and C=O distances) to validate stereochemistry .

- IR Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced: How can reaction mechanisms for hydrazone formation and subsequent cyclization be elucidated?

Mechanistic studies involve:

- Kinetic Analysis : Monitoring intermediates via stopped-flow NMR or HPLC to track nucleophilic attack by the hydrazide on the carbonyl .

- Computational Modeling : Density Functional Theory (DFT) calculations assess transition states and activation energies for azomethine (-C=N-) bond formation .

- Isotopic Labeling : Using ¹⁵N-labeled hydrazide to trace nitrogen incorporation during cyclization .

Advanced: What strategies control polymorphism or crystallographic packing in this compound?

- Solvent Engineering : Crystallization from DMF/ethanol mixtures vs. methanol alters hydrogen-bonding networks, yielding distinct polymorphs .

- Additive Screening : Introducing ionic salts (e.g., NaCl) modulates ionic strength, influencing crystal nucleation .

- Temperature Gradients : Slow cooling (0.5°C/min) promotes larger, more ordered crystals for diffraction studies .

Advanced: How should researchers design experiments to evaluate biological activity, such as antimicrobial or enzyme inhibition?

- In Vitro Assays :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents on the phenyl/pyrrolidinone rings to correlate electronic effects with activity .

Advanced: How can contradictions in reported biological activity data be resolved?

- Standardized Protocols : Ensure consistent bacterial strains, culture media, and incubation times across studies .

- Meta-Analysis : Compare IC₅₀ values from enzyme assays (e.g., FAAH inhibition) to identify outliers linked to assay conditions .

- Molecular Docking : Simulate binding modes with target proteins (e.g., DNA gyrase) to explain potency variations among analogs .

Advanced: What computational methods predict electronic properties and ligand-target interactions?

- DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to assess redox activity .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in physiological environments .

- Docking Software (AutoDock, Schrödinger) : Predict binding affinities to enzymes (e.g., acetylcholinesterase) using crystallographic protein data .

Advanced: How can stability under varying pH and temperature conditions be systematically evaluated?

- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 48 hours, monitoring degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere .

- Light Exposure Tests : Assess photostability using ICH Q1B guidelines (UV/visible light, 1.2 million lux hours) .

Advanced: What strategies enhance regioselectivity in derivatization reactions (e.g., alkylation, acylation)?

- Protecting Groups : Temporarily block reactive sites (e.g., hydrazide -NH₂) with Boc or Fmoc groups to direct substitution to the pyrrolidinone ring .

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to polarize carbonyl groups, favoring nucleophilic attack at specific positions .

- Microwave Synthesis : Accelerate reaction kinetics to reduce side products in multi-step derivatization .

Advanced: How do structural analogs (e.g., 4-substituted phenyl derivatives) compare in physicochemical and biological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.